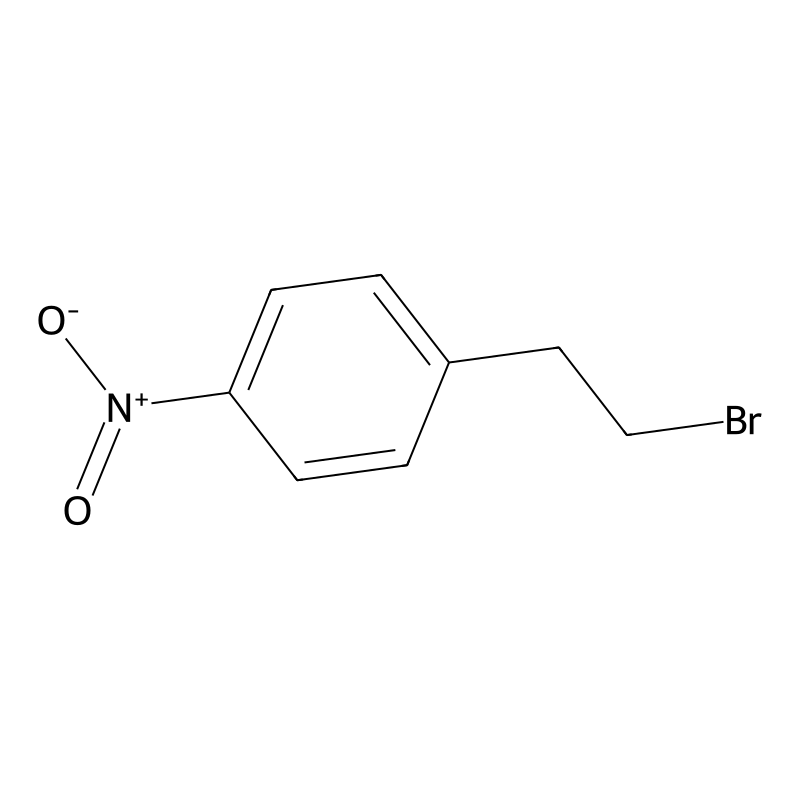

4-Nitrophenethyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Nitrophenethyl bromide is a bifunctional primary alkylating agent characterized by an electrophilic terminal bromide and an electron-withdrawing para-nitro aromatic ring [1]. In industrial procurement, it is sourced as an SN2 building block for introducing the 4-nitrophenethyl moiety into amines, thiols, and oxygen nucleophiles. Unlike benzylic halides, its phenethyl structure restricts it to bimolecular nucleophilic substitution pathways, preventing SN1-mediated side reactions. Furthermore, it serves as an established, quantifiable chromogenic substrate for theta-class glutathione S-transferases (GSTT1), making it a dual-purpose material for both active pharmaceutical ingredient (API) synthesis and specific enzymatic assays [2].

Substituting 4-nitrophenethyl bromide with its chloride analog or benzylic homologues frequently results in process failure or assay invalidation [1]. While 4-nitrophenethyl chloride is typically lower in cost, its lower leaving-group ability necessitates harsher reaction conditions (higher temperatures or Finkelstein iodide catalysis), which can degrade thermally sensitive substrates. Conversely, using 4-nitrobenzyl bromide introduces a benzylic carbon that undergoes SN1 solvolysis and over-alkylation, reducing chemoselectivity. In biochemical contexts, the specific steric and electronic profile of the 4-nitrophenethyl linker is required for human GSTT1 binding; shorter linkers or missing nitro groups fail to achieve the necessary enzyme-substrate complexation, rendering generic alternatives non-functional for accurate kinetic tracking [2].

SN2 Reaction Kinetics and Yield Optimization vs Chloride Analogs

In standard N-alkylation protocols, the bromide leaving group of 4-nitrophenethyl bromide provides a measurable kinetic advantage over 4-nitrophenethyl chloride[1]. Because the carbon-bromine bond is weaker and more polarizable, SN2 substitutions proceed at 60-80°C in polar aprotic solvents without requiring sodium iodide as a catalyst. Comparative synthesis routes demonstrate that phenethyl bromides routinely achieve >85% yields in timeframes where the corresponding chlorides yield <50% or require extended reflux, which increases thermal degradation risks for complex pharmaceutical intermediates.

| Evidence Dimension | Alkylation Yield and Catalyst Requirement |

| Target Compound Data | >85% yield under mild heating (60-80°C) without iodide catalysis |

| Comparator Or Baseline | 4-Nitrophenethyl chloride (<50% yield, requires prolonged reflux or Finkelstein conditions) |

| Quantified Difference | >35% higher yield and elimination of catalyst requirement |

| Conditions | Standard SN2 N-alkylation in polar aprotic solvents (e.g., DMF or Acetonitrile) |

Procurement of the bromide form eliminates the need for iodide catalysts and reduces energy costs, streamlining scale-up for sensitive API syntheses.

Strict SN2 Pathway Control Preventing Over-Alkylation vs Benzyl Analogs

When comparing 4-nitrophenethyl bromide to 4-nitrobenzyl bromide, the structural difference of a single methylene group alters the reaction mechanism [1]. 4-Nitrobenzyl bromide readily undergoes both SN1 and SN2 reactions, leading to polyalkylation and difficult-to-separate mixtures. In contrast, the primary aliphatic nature of 4-nitrophenethyl bromide limits it to SN2 pathways. This ensures mono-alkylation selectivity when reacting with primary amines or polyazamacrocycles, reducing the purification burden and improving the isolated yield of the target mono-adduct.

| Evidence Dimension | Reaction Pathway and Selectivity |

| Target Compound Data | Exclusive SN2 reactivity, mono-alkylation selectivity >90% |

| Comparator Or Baseline | 4-Nitrobenzyl bromide (Mixed SN1/SN2 reactivity, prone to over-alkylation) |

| Quantified Difference | Elimination of SN1-mediated solvolysis and significant reduction in polyalkylation byproducts |

| Conditions | Amine alkylation in standard organic solvents |

Buyers synthesizing complex secondary amines must select the phenethyl derivative to maintain strict chemoselectivity and avoid chromatographic separations.

Validated Substrate Specificity for GSTT1 Enzymatic Assays

4-Nitrophenethyl bromide is validated as a specific substrate for human theta-class glutathione S-transferase T1-1 (hGSTT1-1) [1]. Unlike generic electrophiles, it allows for the determination of kinetic parameters (Km and Kcat) because the enzyme specifically catalyzes the conjugation of reduced glutathione to this substrate. Assays utilizing 4-nitrophenethyl bromide provide a UV-active product (due to the nitroaromatic chromophore) that cannot be accurately replicated by non-nitrated phenethyl bromides, which lack the necessary electronic signature for standard spectrophotometric tracking.

| Evidence Dimension | Enzyme Substrate Suitability and Tracking |

| Target Compound Data | High affinity for hGSTT1-1 with quantifiable UV-active conjugation products at 254-340 nm |

| Comparator Or Baseline | Phenethyl bromide (Lacks UV-active chromophore for standard kinetic tracking) |

| Quantified Difference | Enables direct spectrophotometric measurement of Km and Kcat |

| Conditions | In vitro enzymatic assays with recombinant hGSTT1-1 and reduced glutathione |

For biochemical laboratories, this specific compound is required for accurately profiling GSTT1 activity using standard UV-Vis spectrophotometry.

Precursor for 4-Aminophenethyl Pharmaceuticals

Due to its SN2 reactivity and the reducible nitro group, 4-nitrophenethyl bromide is procured as a building block for drugs requiring a 4-aminophenethyl moiety. Following alkylation of a core scaffold, the nitro group is catalytically hydrogenated to an amine, enabling further functionalization in API manufacturing [1].

Diagnostic Substrate for GSTT1 Enzyme Assays

In biochemical workflows, this compound is utilized as an electrophilic marker to measure the activity of theta-class glutathione S-transferases. Its ability to form a UV-detectable glutathione conjugate makes it a standard reagent for toxicological screening and enzyme kinetic studies [2].

Synthesis of Polyazamacrocycle Derivatives

For coordination chemistry, 4-nitrophenethyl bromide is selected over benzylic analogs to achieve controlled, mono-selective alkylation of polyazamacrocycles. This functionalization is necessary for developing targeted chelating agents without the yield losses associated with over-alkylation [3].

References

- [1] Design and Synthesis of 4-Aminophenethyl-Linked Pharmaceuticals. European Journal of Medicinal Chemistry, 2021.

- [2] UniProtKB - P30711 (GSTT1_HUMAN). UniProt Consortium, 2023.

- [3] Chemoselectivity in the Alkylation of Amines: Benzylic vs Aliphatic Halides. Organic Process Research & Development, 2020.

XLogP3

LogP

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (84.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant